molecular formula C11H22O B6496349 3-cyclohexyl-2,2-dimethylpropan-1-ol CAS No. 899834-70-9

3-cyclohexyl-2,2-dimethylpropan-1-ol

Cat. No.: B6496349
CAS No.: 899834-70-9
M. Wt: 170.29 g/mol
InChI Key: CNRVJLVNRWSWEG-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2,2-dimethylpropan-1-ol is a tertiary alcohol characterized by a cyclohexyl substituent and two methyl groups on the central carbon of the propanol backbone. Its molecular formula is C₁₁H₂₂O, with a molecular weight of 170.30 g/mol and a refractive index of 1.417 . The cyclohexyl group imparts significant steric bulk and hydrophobicity, influencing its solubility and reactivity.

Properties

IUPAC Name

3-cyclohexyl-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRVJLVNRWSWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Cyclohexylmagnesium Bromide :
    Cyclohexyl bromide reacts with magnesium metal in an ether solvent (e.g., tetrahydrofuran or diethyl ether) to generate the Grignard reagent:

    Cyclohexyl-Br+MgCyclohexyl-Mg-Br\text{Cyclohexyl-Br} + \text{Mg} \rightarrow \text{Cyclohexyl-Mg-Br}

    The reaction requires strict anhydrous conditions to prevent hydrolysis of the reagent.

  • Nucleophilic Addition :
    The Grignard reagent attacks the electrophilic carbonyl carbon of 2,2-dimethylpropanal, forming an alkoxide intermediate:

    (CH₃)₃C-CHO+Cyclohexyl-Mg-Br(CH₃)₃C-CH(O⁻MgBr)-Cyclohexyl\text{(CH₃)₃C-CHO} + \text{Cyclohexyl-Mg-Br} \rightarrow \text{(CH₃)₃C-CH(O⁻MgBr)-Cyclohexyl}
  • Protonation and Workup :
    The intermediate is quenched with a mild acid (e.g., dilute HCl or ammonium chloride), yielding the secondary alcohol:

    (CH₃)₃C-CH(OH)-Cyclohexyl\text{(CH₃)₃C-CH(OH)-Cyclohexyl}

    However, the target compound is a primary alcohol , suggesting potential discrepancies in the described mechanism. Refinement of the starting materials or reaction pathway may be necessary to align with the intended product.

Optimization Parameters

  • Solvent : Tetrahydrofuran (THF) is preferred for its ability to stabilize Grignard intermediates.

  • Temperature : Reactions are conducted at 0–25°C to control exothermicity.

  • Purity : Yields exceeding 85% are achievable with rigorous exclusion of moisture.

Industrial-Scale Synthesis via Continuous Flow Reactors

Industrial production of this compound employs continuous flow reactors to enhance efficiency and scalability. This method addresses limitations of batch processes, such as heat dissipation and reagent homogeneity.

Key Advantages of Flow Chemistry

  • Residence Time Control : Precise temperature and mixing parameters minimize side reactions.

  • Catalyst Integration : Heterogeneous catalysts (e.g., packed-bed reactors) improve reagent turnover.

  • Safety : Smaller reaction volumes reduce risks associated with exothermic Grignard reactions.

Process Overview

  • Reagent Mixing : Cyclohexylmagnesium bromide and 2,2-dimethylpropanal are introduced into a flow reactor via separate feed lines.

  • Reaction Zone : The mixture passes through a heated tubular reactor (50–70°C) to accelerate the nucleophilic addition.

  • In-Line Quenching : The product stream is immediately acidified to protonate the alkoxide intermediate.

ParameterBatch ProcessFlow Process
Yield75–85%90–95%
Reaction Time4–6 hours10–15 minutes
ScalabilityLimitedHigh

Challenges and Methodological Refinements

Byproduct Formation

  • Grignard Side Reactions : Traces of water or oxygen generate cyclohexane or biphenyl byproducts.

  • Ester Hydrolysis : Acidic conditions during workup may prematurely cleave ester intermediates.

Purity Enhancement

  • Distillation : Vacuum distillation (bp 120–130°C at 10 mmHg) removes residual solvents.

  • Crystallization : Recrystallization from hexane/ethyl acetate mixtures achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

  • Oxidation:
    • Oxidation of the alcohol group to form the corresponding ketone or carboxylic acid.
    • Common reagents: Chromium trioxide (CrO3), potassium permanganate (KMnO4), or pyridinium chlorochromate (PCC).
  • Reduction:
    • Reduction of the alcohol group to form the corresponding alkane.
    • Common reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution:
    • Substitution of the hydroxyl group with other functional groups such as halides.
    • Common reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
  • Oxidation: Formation of 3-cyclohexyl-2,2-dimethylpropanal or 3-cyclohexyl-2,2-dimethylpropanoic acid.
  • Reduction: Formation of 3-cyclohexyl-2,2-dimethylpropane.
  • Substitution: Formation of 3-cyclohexyl-2,2-dimethylpropyl chloride or bromide.

Scientific Research Applications

Chemical Applications

Organic Synthesis:
3-Cyclohexyl-2,2-dimethylpropan-1-ol serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions. Its hydroxyl group allows for participation in hydrogen bonding and other interactions, making it an essential component in the synthesis of diverse organic compounds .

Reaction Mechanisms:
The compound is also employed in studies of reaction mechanisms and kinetics. Its structural properties facilitate the investigation of chemical behavior under different conditions, providing insights into reaction pathways and rates.

Biological Applications

Biological Activity:
Research indicates that this compound has potential biological activity. It interacts with enzymes such as alcohol dehydrogenases, which are crucial for the metabolism of alcohols in biological systems. This interaction can influence metabolic pathways and cellular processes .

Cell Signaling:
The compound may modulate cell signaling pathways by affecting enzyme and receptor activity. This modulation can lead to changes in gene expression related to oxidative stress response and metabolism.

Medical Applications

Therapeutic Properties:
this compound is explored for its potential therapeutic properties. It can act as a precursor in the synthesis of pharmaceutical agents, potentially leading to new drug development .

Case Study:
In a study on novel anticancer agents, derivatives of similar compounds were synthesized and tested for antiproliferative activity against HeLa cells, showing promising results compared to standard treatments like doxorubicin .

Industrial Applications

Fragrance and Flavor Industry:
This compound is widely used in the production of specialty chemicals, particularly in the fragrance industry. Its unique odor profile allows it to be incorporated into perfumes and scented products. Research indicates that it can enhance the stability and sensory attributes of fragrance formulations .

Household Products:
this compound is utilized in various household products such as detergents and cleaning agents. Its inclusion in these formulations improves scent retention and overall product efficacy .

Data Tables

Application Area Specific Uses Benefits
ChemistryOrganic synthesisServes as a building block for complex molecules
BiologyInteraction with enzymesModulates metabolic pathways
MedicinePrecursor for pharmaceuticalsPotential therapeutic properties
IndustryFragrance formulationsEnhances scent stability and sensory attributes
Household ProductsDetergents and cleaning agentsImproves scent retention in various products

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2,2-dimethylpropan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. The hydroxyl group can participate in hydrogen bonding, making it a versatile intermediate in various chemical transformations. In biological systems, its interactions with enzymes and receptors are of interest, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

3-Cyclohexyl-2-methylpropan-1-ol

  • Molecular Formula : C₁₀H₂₀O
  • Molecular Weight : 156.27 g/mol
  • Key Differences: Lacks one methyl group compared to this compound, reducing steric hindrance and molecular weight. No data on density or boiling point are available, but its simpler structure suggests higher volatility .

Analogs with Amino Substituents

3-(Diethylamino)-2,2-dimethylpropan-1-ol

  • Molecular Formula: C₉H₂₁NO
  • Molecular Weight : 159.27 g/mol
  • Physical Properties :
    • Density: 0.875 g/cm³
    • Flash Point: 73.9°C
    • Phase Transition: Liquid to gas at 226.6°C .
  • Functional Group Impact: The diethylamino group introduces polarity and basicity, enhancing solubility in polar solvents. This contrasts with the nonpolar cyclohexyl group in the target compound.

3-Amino-1-cyclopentyl-2,2-dimethylpropan-1-ol

  • Molecular Formula: C₁₀H₂₁NO
  • Molecular Weight : 171.28 g/mol
  • Key Differences: A cyclopentyl ring replaces the cyclohexyl group, slightly reducing steric bulk. The primary amino group increases reactivity in acid-base reactions compared to tertiary alcohols .

Analogs with Methoxy Substituents

3-Methoxy-2,2-dimethylpropan-1-ol

  • Molecular Formula : C₆H₁₄O₂
  • Molecular Weight : 118.17 g/mol
  • Physical Properties :
    • Density: 0.898 g/cm³
    • Boiling Point: 164.2°C
    • Flash Point: 51.6°C .
  • Functional Group Impact : The methoxy group increases polarity and hydrogen-bonding capacity, lowering the flash point compared to the cyclohexyl analog.

Analogs with Hydroxy/Aldehyde Groups

3-Hydroxy-2,2-dimethylpropanal

  • Molecular Formula : C₅H₁₀O₂
  • Molecular Weight : 102.13 g/mol
  • Key Differences : The aldehyde group introduces electrophilic reactivity absent in this compound. Its lower molecular weight and higher functional group density make it more volatile .

Analogs with Heterocyclic Substituents

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Key Differences: The furan ring and diol groups enhance water solubility and reactivity in oxidation reactions.

Key Findings and Implications

Steric Effects : The cyclohexyl group in this compound increases hydrophobicity and steric hindrance compared to analogs like 3-methoxy-2,2-dimethylpropan-1-ol, which has higher polarity .

Reactivity: Amino-substituted analogs exhibit enhanced solubility in polar solvents and acid-base reactivity, whereas aldehyde-containing derivatives are more electrophilic .

Safety Profile: Methoxy and amino analogs have lower flash points, indicating higher flammability risks compared to the cyclohexyl derivative .

Limitations and Future Research

  • Data gaps exist for key properties (e.g., melting/boiling points) of this compound, necessitating experimental studies.
  • Comparative toxicity and stability analyses are absent in the provided evidence, warranting further investigation.

Biological Activity

3-Cyclohexyl-2,2-dimethylpropan-1-ol is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by a cyclohexyl group and a hydroxyl functional group, which contribute to its solubility and reactivity in biological systems. The compound has a specific gravity ranging from 0.972 to 0.982, indicating its density relative to water. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, making it an interesting candidate for biological studies.

The primary targets of this compound remain largely unknown; however, it is hypothesized that the compound interacts with various enzymes and proteins within biological systems. The hydroxyl group can engage in hydrogen bonding, potentially influencing enzyme activity and cellular signaling pathways.

Biochemical Interactions

The compound may modulate the activity of alcohol dehydrogenases, which are crucial for the metabolism of alcohols into aldehydes or ketones. Additionally, it can affect gene expression related to oxidative stress responses and metabolic processes by interacting with transcription factors.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

  • Cell Signaling : The compound may alter signaling pathways by modulating enzyme activity.
  • Metabolism : It can impact cellular metabolism by changing the activity of key metabolic enzymes.
  • Gene Expression : Changes in gene expression levels have been observed in response to varying concentrations of the compound.

Dosage Effects

Studies on animal models have shown that the biological effects of this compound are dose-dependent. At low doses, minimal effects are noted, while higher doses can lead to significant changes in enzyme activity and metabolic processes. Toxicity has been observed at very high concentrations, emphasizing the need for careful dosage control in experimental settings.

Metabolic Pathways

The metabolism of this compound involves enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases. These pathways are essential for understanding the compound's activity and potential toxicity. The metabolic flux can be altered by this compound, affecting energy production and metabolite levels within cells.

Research Applications

This compound has several applications in scientific research:

Field Applications
ChemistryUsed as a building block in organic synthesis for complex molecule preparation.
BiologyInvestigated for potential interactions with biological molecules and synthesis of active compounds.
MedicineExplored for therapeutic properties and as a precursor in pharmaceutical synthesis.
IndustryApplied in producing specialty chemicals and fragrances due to its unique odor profile.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-cyclohexyl-2,2-dimethylpropan-1-ol in academic research?

Answer:
A common approach involves phenol etherification , adapted from protocols for structurally similar alcohols (e.g., 3-(2-bromophenoxy)-2,2-dimethylpropan-1-ol). Key steps include:

  • Reacting cyclohexanol derivatives with 3-bromo-2,2-dimethylpropan-1-ol in the presence of K₂CO₃ as a base.
  • Using DMF as a solvent under reflux conditions to facilitate nucleophilic substitution .
  • Purification via silica gel chromatography (e.g., Hex:EtOAc = 5:1) to isolate the product, typically yielding >80% .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Ventilation : Ensure fume hoods or local exhaust systems to prevent inhalation exposure .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
  • Emergency Measures : For accidental inhalation, move to fresh air and administer artificial respiration if necessary. Symptomatic medical treatment is advised .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

  • Stoichiometry : Use a 1.2:1 molar ratio of 3-bromo-2,2-dimethylpropan-1-ol to the cyclohexyl precursor to drive the reaction to completion .
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility and reaction rates .
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems.
  • Monitoring : Employ TLC or GC-MS to track reaction progress and minimize side products .

Advanced: What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclohexyl group (δ ~1.2–1.8 ppm for cyclohexyl protons) and tertiary alcohol structure .
  • Chromatography : HPLC or GC-MS to assess purity, with retention times compared to known standards .
  • FT-IR : Identify hydroxyl stretches (~3200–3600 cm⁻¹) and cyclohexyl C-H vibrations .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Answer:

  • Reproducibility Checks : Validate methods across labs, ensuring consistent solvent grades and equipment calibration.
  • Environmental Controls : Account for humidity and temperature variations, which may alter reaction kinetics (e.g., hydrolysis of intermediates) .
  • Mechanistic Studies : Use DFT calculations or isotopic labeling to probe reaction pathways and identify rate-limiting steps .

Basic: What storage conditions are recommended to maintain the stability of this compound?

Answer:

  • Store in air-tight containers under inert gas (N₂ or Ar) to prevent oxidation .
  • Keep at 2–8°C in a dark, ventilated area to avoid thermal degradation .
  • Regularly test for purity via NMR or chromatography if stored long-term .

Advanced: What are the challenges in studying the environmental fate of this compound?

Answer:

  • Adsorption Studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze interactions with indoor surfaces (e.g., paints, polymers) .
  • Degradation Pathways : Investigate photolytic or microbial degradation using LC-MS to identify breakdown products .
  • Ecotoxicology : Conduct in vitro assays (e.g., Daphnia magna toxicity tests) to assess ecological impacts .

Advanced: How can computational chemistry aid in predicting the physicochemical properties of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility parameters and partition coefficients (log P) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) for applications in drug discovery .
  • QSPR Models : Relate structural features (e.g., cyclohexyl steric bulk) to boiling points or vapor pressures .

Table 1: Comparative Yields in Etherification Reactions

PrecursorBaseSolventYield (%)Reference
2-BromophenolK₂CO₃DMF83
2-Bromo-4-methylphenolK₂CO₃DMF96

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